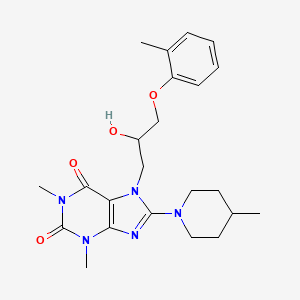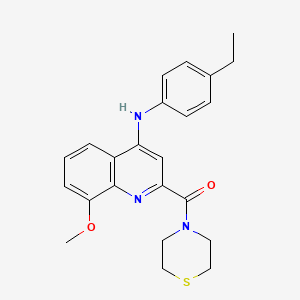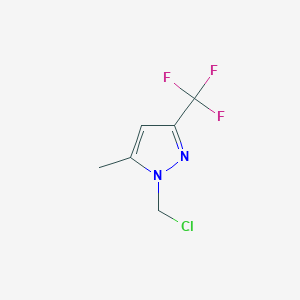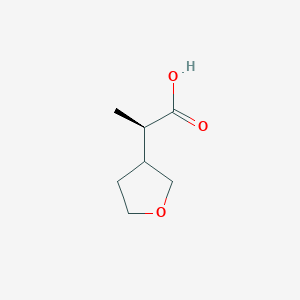![molecular formula C17H10F6N4O B2651572 {1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-94-2](/img/structure/B2651572.png)
{1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with other reagents . For example, it can be used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts via an exothermic reaction with 4-pyrrolidinopyridine .Chemical Reactions Analysis
The 3,5-bis(trifluoromethyl)phenyl motif is known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .Aplicaciones Científicas De Investigación
Thermally Activated Delayed Fluorescent Emitters
Compounds featuring a 3,5-bis(trifluoromethyl)phenyl group have been investigated for their application as blue thermally activated delayed fluorescent (TADF) emitters. For instance, derivatives utilizing a 3,3′-bicarbazole as a donor exhibited high efficiency as TADF emitters through a small singlet–triplet energy gap, facilitating the activation of delayed fluorescence. This research highlights the compound's potential in developing high-efficiency blue TADF devices with quantum efficiencies of 23.3% and 23.6% (Kim, Choi, & Lee, 2016).
P2X7 Antagonist for Mood Disorders
A related triazole derivative was synthesized and identified as a potent P2X7 antagonist. This research led to the discovery and preclinical profiling of a clinical candidate for phase I clinical trials to assess safety and tolerability in healthy human subjects for the treatment of mood disorders. This signifies the compound's potential in contributing to novel therapeutic approaches for mood disorders (Chrovian et al., 2018).
Catalysts for Chemical Synthesis
Compounds with a bis(triazolyl)methanone core have been synthesized using cobalt-catalyzed formation of C-C bonds. This process highlights the compound's utility in organic synthesis, particularly in creating new chemical entities through efficient catalytic reactions. The products were characterized spectroscopically, showcasing their potential as versatile intermediates in organic synthesis (Ferraro, Bortoluzzi, & Castro, 2019).
Organocatalysts for Transesterification
A derivative of 3,5-bis(trifluoromethyl)phenyl combined with 4-pyrrolidinopyridine demonstrated effectiveness as an organocatalyst for transesterification reactions. This research underscores the compound's role in facilitating transesterification, a crucial reaction in producing biodiesel and synthesizing esters from renewable resources. The innovative use of zwitterionic salts derived from the compound as catalysts marks a significant advancement in green chemistry (Ishihara, Niwa, & Kosugi, 2008).
Memory Devices
Research on ferrocene-terminated hyperbranched polyimide, synthesized using a related tetra-amine derivative, highlights the compound's application in memory devices. The study demonstrated the material's superior solubility, excellent thermal stability, and potential in fabricating nonvolatile memory devices with bistable electrical conductivity switching characteristics (Tan et al., 2017).
Propiedades
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]-5-methyltriazol-4-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N4O/c1-9-14(15(28)10-2-4-24-5-3-10)25-26-27(9)13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKJGVAWHYFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)



![N-(4-chlorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2651506.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)

![3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651511.png)
